molecular formula C8H10N4O B8633833 (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

Cat. No.: B8633833
M. Wt: 178.19 g/mol
InChI Key: ZJZCOFZTXHEGCS-UHFFFAOYSA-N
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Description

(7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(7-amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-5-2-7-10-3-6(4-13)8(9)12(7)11-5/h2-3,13H,4,9H2,1H3

InChI Key

ZJZCOFZTXHEGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1 L three-necked round bottom flask was added Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (20.6 g, 100 mmol, 1.0 eq.) and THF (400 mL). The mixture was cooled to 0° C. and LiBHEt3 (315 mL of a 1.0 M solution in THF, 315 mmol, 3.0 eq.) was added slowly through an addition funnel under nitrogen. After addition, the mixture was stirred at room temperature for 4 h. Additional LiBHEt3 (30 mL of a 1.0 M solution in THF, 30 mmol, 0.3 eq.) was added and the mixture was stirred for an additional 1 h. The mixture was slowly treated with EtOAc (600 mL) and then water (300 mL). The layers were separated and the aqueous phase was extracted with EtOAc (2×300 mL). The combined organic phases were dried over anhydrous Na2SO4. After filtration and concentration, the residue was purified by a short silica gel column (2.5 inch in height and 4 inch in diameter) using MeOH in CH2Cl2 as the eluent. Concentration by rotary evaporation provided (7-amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol (1-1) as a light yellowish solid.
Quantity
20.6 g
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reactant
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400 mL
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LiBHEt3
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solution
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[Compound]
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LiBHEt3
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solution
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600 mL
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300 mL
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